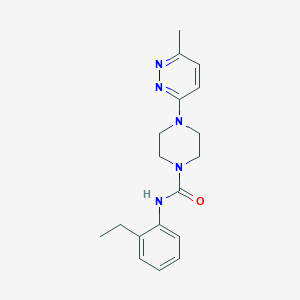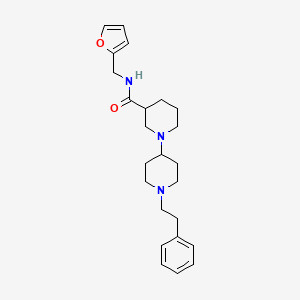![molecular formula C19H30ClNO3 B5302387 ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5302387.png)
ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride, also known as MPBP, is a chemical compound that has gained significant attention in the field of scientific research. It is a piperidine derivative that has shown potential in various research applications due to its unique chemical properties.
作用機序
The exact mechanism of action of ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride is not fully understood, but it is believed to act as a sigma-1 receptor agonist. Sigma-1 receptors are located in various tissues, including the brain, and are involved in regulating various cellular processes. Activation of the sigma-1 receptor by this compound has been shown to modulate the activity of ion channels and signaling pathways, leading to changes in cellular function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including neuroprotective and analgesic properties. It has been shown to protect against neuronal damage in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has also been shown to have analgesic properties in animal models of pain, suggesting its potential use in the treatment of chronic pain.
実験室実験の利点と制限
One advantage of using ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride in lab experiments is its high affinity for the sigma-1 receptor, which allows for selective modulation of this receptor. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for the use of ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride in scientific research. One potential direction is the development of this compound analogs with improved solubility and potency. Another direction is the investigation of the effects of this compound on other cellular processes and signaling pathways. Additionally, the use of this compound in the treatment of various diseases, such as neurodegenerative diseases and chronic pain, warrants further investigation.
Conclusion
In conclusion, this compound is a piperidine derivative that has shown potential in various scientific research applications. Its unique chemical properties and high affinity for the sigma-1 receptor make it a valuable tool for studying cellular processes and signaling pathways. While there are some limitations to its use in lab experiments, the future directions for the use of this compound in scientific research are promising.
合成法
The synthesis of ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride involves the reaction of 4-methylphenol with 1-bromo-4-(4-methylphenoxy)butane in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with piperidine-4-carboxylic acid ethyl ester hydrochloride to obtain this compound hydrochloride. The overall yield of this synthesis method is around 60%, and the purity of the final product can be improved by recrystallization.
科学的研究の応用
Ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride has shown potential in various scientific research applications, including neuroscience, pharmacology, and toxicology. It has been used as a ligand for the sigma-1 receptor, which is involved in various cellular processes, including calcium regulation, cell survival, and neurotransmitter release. This compound has also been used as a tool to study the effects of sigma-1 receptor modulation on neuronal function and behavior.
特性
IUPAC Name |
ethyl 1-[4-(4-methylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3.ClH/c1-3-22-19(21)17-10-13-20(14-11-17)12-4-5-15-23-18-8-6-16(2)7-9-18;/h6-9,17H,3-5,10-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUKKFSMSLGQNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCCOC2=CC=C(C=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide](/img/structure/B5302306.png)


![1-ethyl-4,6-dimethyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5302330.png)
![2-(1-adamantyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5302337.png)
![ethyl 2-(5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5302343.png)
![4-ethyl-2-methyl-5-{1-[4-(1H-pyrazol-4-yl)butanoyl]piperidin-3-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5302348.png)


![(3R*,4R*)-4-(hydroxymethyl)-1-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-3-piperidinol](/img/structure/B5302377.png)
![[1,1-dimethyl-2-oxo-2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B5302379.png)
![4-[(2-sec-butylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5302402.png)
![4-(dimethylamino)-N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}butanamide](/img/structure/B5302409.png)
![1-(2-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]acetyl}piperazine](/img/structure/B5302411.png)